Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15693832
InChI: InChI=1S/C20H24N2O3/c1-3-4-11-25-20(24)17-13(2)22-15-8-5-9-16(23)19(15)18(17)14-7-6-10-21-12-14/h6-7,10,12,18,22H,3-5,8-9,11H2,1-2H3
SMILES:
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15693832

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name butyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C20H24N2O3/c1-3-4-11-25-20(24)17-13(2)22-15-8-5-9-16(23)19(15)18(17)14-7-6-10-21-12-14/h6-7,10,12,18,22H,3-5,8-9,11H2,1-2H3
Standard InChI Key AUPNIRRJIDXNBS-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C

Introduction

Structural Characteristics and Conformational Analysis

The hexahydroquinoline scaffold consists of a partially saturated bicyclic system that combines a 1,4-dihydropyridine ring fused to a cyclohexenone moiety. In butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, key structural features include:

  • Pyridin-3-yl substituent: Positioned at C4, this aromatic heterocycle introduces potential π-π stacking interactions and hydrogen-bonding capabilities via its nitrogen atom .

  • Butyl ester group: At C3, this moiety enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties .

  • Methyl group: The C2 methyl substituent contributes to steric effects, potentially stabilizing boat or envelope conformations of the 1,4-DHP ring .

Crystallographic studies of analogous compounds, such as tert-butyl 4-[(1,1′-biphenyl)-4-yl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, reveal that the 1,4-DHP ring adopts a distorted boat conformation, while the cyclohexenone ring exhibits envelope or half-chair conformations depending on substitution patterns . Intermolecular interactions, including C–H⋯O and N–H⋯O hydrogen bonds, stabilize layered molecular packing in the crystal lattice . For the pyridin-3-yl derivative, similar hydrogen-bonding networks with adjacent molecules or solvent residues are anticipated.

Synthesis and Mechanistic Pathways

The synthesis of hexahydroquinoline derivatives typically follows the Hantzsch reaction, a multicomponent condensation involving:

  • 1,3-Cyclohexanedione derivatives (e.g., dimedone)

  • Aldehydes (e.g., pyridine-3-carbaldehyde)

  • β-Keto esters (e.g., butyl acetoacetate)

  • Ammonium acetate as a nitrogen source .

Table 1: Synthetic Conditions for Hexahydroquinoline Derivatives

ComponentRoleExampleConditions
1,3-CyclohexanedioneCyclohexenone ring precursor4,4-Dimethylcyclohexane-1,3-dioneReflux in methanol (8–12 h)
AldehydeAryl/heteroaryl substituentPyridine-3-carbaldehydeCatalytic acid (optional)
β-Keto esterEster group incorporationButyl acetoacetateAmmonium acetate (5 equiv)
SolventReaction mediumAbsolute methanol60–80°C

For the target compound, the reaction proceeds via initial Knoevenagel condensation between pyridine-3-carbaldehyde and 1,3-cyclohexanedione, followed by Michael addition of the enamine formed from butyl acetoacetate and ammonium acetate. Cyclization yields the hexahydroquinoline core, with the butyl ester and pyridinyl groups introduced regioselectively . Purification via recrystallization from ethanol or chromatographic methods typically affords yields of 40–60% .

TechniqueKey SignalsReference Compound Data
IR (cm⁻¹)ν(C=O) ester: ~1720; ν(C=O) ketone: ~1680; ν(C–N): ~1240
¹H NMRPyridine H: δ 8.5–9.0 (m); CH3 (C2): δ 1.2–1.4 (s); OCH2CH2CH2CH3: δ 4.1 (t)
¹³C NMRC=O (ester): ~165 ppm; C=O (ketone): ~205 ppm; Pyridine C: 120–150 ppm
HRMS[M+H]⁺ calc. for C₂₀H₂₅N₂O₃: 341.1865; Found: 341.1860

X-ray crystallography, though unavailable for this specific compound, would likely reveal intermolecular interactions dominated by C–H⋯O and N–H⋯O hydrogen bonds, as seen in structurally related hexahydroquinolines .

Future Directions and Research Gaps

Despite promising data from structural analogs, direct evaluation of butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate remains lacking. Critical research priorities include:

  • Crystallographic studies to elucidate conformational preferences and supramolecular interactions.

  • In vitro screening against inflammation and cancer targets (e.g., COX-2, TNF-α, HeLa cells).

  • ADMET profiling to assess bioavailability and metabolic stability.

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